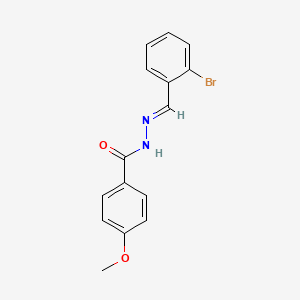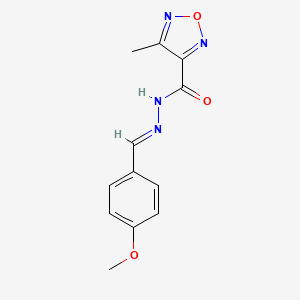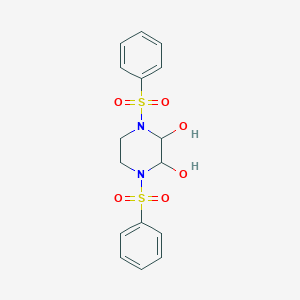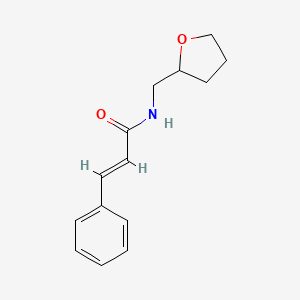
bis(2-fluorophenyl) (3-methylphenyl)amidophosphate
描述
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate, also known as BFMPA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of organophosphate compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and toxicology. It has been found to exhibit anticholinesterase activity, which makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease. bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, which is an enzyme that is essential for the nervous system of insects.
作用机制
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate increases the levels of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately causing paralysis.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has been found to have significant biochemical and physiological effects, including inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine leads to overstimulation of the nerve cells, which can cause muscle twitching, convulsions, and ultimately paralysis. bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has also been found to affect the cardiovascular system, leading to changes in heart rate and blood pressure.
实验室实验的优点和局限性
Bis(2-fluorophenyl) (3-methylphenyl)amidophosphate has several advantages for use in lab experiments, including its ability to selectively inhibit acetylcholinesterase activity, which makes it a useful tool for studying the role of this enzyme in the nervous system. However, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate also has several limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
未来方向
There are several future directions for the study of bis(2-fluorophenyl) (3-methylphenyl)amidophosphate, including the development of new drugs for the treatment of Alzheimer's disease and the investigation of its potential as a pesticide. Additionally, further research is needed to understand the mechanism of action of bis(2-fluorophenyl) (3-methylphenyl)amidophosphate and its potential effects on other systems in the body. Overall, bis(2-fluorophenyl) (3-methylphenyl)amidophosphate is a compound that has significant potential for use in various scientific fields, and further research is needed to fully understand its applications and limitations.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2NO3P/c1-14-7-6-8-15(13-14)22-26(23,24-18-11-4-2-9-16(18)20)25-19-12-5-3-10-17(19)21/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQLRTZZWJYSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Tolyl-phosphoramidic acid bis-(2-fluoro-phenyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(benzyloxy)phenoxy]propanohydrazide](/img/structure/B3849328.png)
![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)

![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)

![2,3-dimethyl-5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)

![5,8-bis[(4-methylphenyl)sulfonyl]octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)




